6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a suitable solvent, such as chloroform or methanol, and a light source, such as a tungsten bulb .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the bromomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as boron-containing polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The boron atom in the oxaborol ring can also form reversible interactions with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A boron-containing compound used as a phosphodiesterase-4 inhibitor for treating atopic dermatitis.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl-containing compound used in synthetic organic chemistry.
Uniqueness
6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the combination of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring
Properties
IUPAC Name |
6-(bromomethyl)-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXWAHICZDGQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CBr)C(O1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.